REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:21][CH3:22])[c:7]([O:13][S:14]([C:15]([F:16])([F:17])[F:18])(=[O:19])=[O:20])[c:8]([CH2:10][CH2:11][CH3:12])[cH:9]1)=[O:23].[CH3:29][CH2:30][N:31]([CH2:32][CH3:33])[CH2:34][CH3:35].[CH:36]([OH:37])=[O:38].[Na+:43].[O-:39][C:40]([OH:41])=[O:42].[O-:45][C:46]([CH3:47])=[O:48].[O-:49][C:50]([CH3:51])=[O:52].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[Pd+2:44]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:21][CH3:22])[cH:7][c:8]([CH2:10][CH2:11][CH3:12])[cH:9]1)=[O:23]
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Name
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CCCc1cc(C(=O)OC)cc(OC)c1OS(=O)(=O)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1cc(C(=O)OC)cc(OC)c1OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCc1cc(OC)cc(C(=O)OC)c1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |